molecular formula C15H22N4O3S B2929811 1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea CAS No. 2097926-91-3

1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea

Cat. No. B2929811
CAS RN: 2097926-91-3
M. Wt: 338.43
InChI Key: FFQDOORQJUNZRM-UHFFFAOYSA-N
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Description

1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound is part of a broader class of compounds that have been studied for various applications, including as potential anticancer agents and inhibitors of certain biological processes. While the exact compound may not be directly cited, related research provides insight into the types of applications such compounds are investigated for.

  • Anticancer Agents : Urea and thiourea derivatives, including those containing benzimidazole groups, have been designed and synthesized as potential anticancer agents. These compounds have been tested for cytotoxicity against breast cancer cell lines, demonstrating potential for inducing apoptosis through caspase-3/7 activation (Siddig et al., 2021).

  • Synthetic Methods : Research into the synthesis of compounds with benz[h]imidazo[1,2-c]quinazoline ring systems has explored ureas obtained through specific synthetic routes. These studies indicate the versatility of urea compounds in accessing complex heterocyclic structures (Petridou-Fischer & Papadopoulos, 1984).

  • Agricultural Applications : Novel derivatives of thiadiazol-ureas have been synthesized with reported activity as plant growth regulators. This highlights the potential for such compounds in agricultural settings (Xin-jian et al., 2006).

  • Antifilarial Agents : The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has demonstrated antifilarial activity, suggesting potential in treating parasitic infections (Ram et al., 1984).

  • Pharmaceutical Synthesis : Methods for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization have been developed, indicating the compound's relevance in pharmaceutical synthesis processes (Thalluri et al., 2014).

  • Antimicrobial Activity : Research into novel urea derivatives has also explored their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Shankar et al., 2017).

properties

IUPAC Name

1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-11(2)17-15(20)16-9-10-18-13-5-3-4-6-14(13)19(12-7-8-12)23(18,21)22/h3-6,11-12H,7-10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQDOORQJUNZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea

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